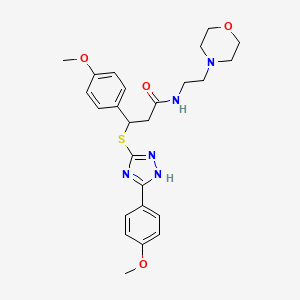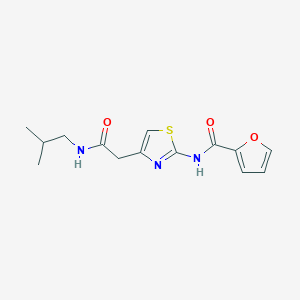
N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that contains a thiazole ring and a furan ring. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties .
Mecanismo De Acción
Target of Action
The compound, also known as N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide, is a thiazole-based heterocyclic amide . Thiazole compounds have been found to have diverse biological activities, including antimicrobial, antifungal, and antitumor effects . .
Mode of Action
The mode of action of thiazole compounds is often associated with their ability to interact with various biological targets. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems
Biochemical Pathways
Thiazole compounds can influence various biochemical pathways. For instance, some thiazole compounds have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), greatly influence its bioavailability and therapeutic efficacy. Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . .
Result of Action
The result of the compound’s action can be observed at the molecular and cellular levels. For instance, some thiazole compounds have shown significant antimicrobial activity against various microorganisms . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the solubility of a compound in different solvents can affect its bioavailability and therapeutic action . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl isothiocyanate with various nitrogen nucleophiles. This reaction leads to the formation of a series of heterocycles, including thiazoles . The reaction conditions often include the use of solvents like acetic acid and reagents such as bromine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium hexacyanoferrate(III).
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur, particularly at the furan ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium hexacyanoferrate(III)
Reducing Agents: Sodium borohydride
Solvents: Acetic acid, propan-2-ol
Major Products
The major products formed from these reactions include various substituted thiazoles and furan derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
Similar Compounds
N-(thiazol-2-yl)furan-2-carboxamide: Shares a similar structure but lacks the isobutylamino group.
N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)furan-2-carboxamide: Contains a thiadiazole ring instead of a thiazole ring.
Uniqueness
N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is unique due to the presence of the isobutylamino group, which may enhance its biological activity compared to similar compounds .
Propiedades
IUPAC Name |
N-[4-[2-(2-methylpropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9(2)7-15-12(18)6-10-8-21-14(16-10)17-13(19)11-4-3-5-20-11/h3-5,8-9H,6-7H2,1-2H3,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFXFINJWXJVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
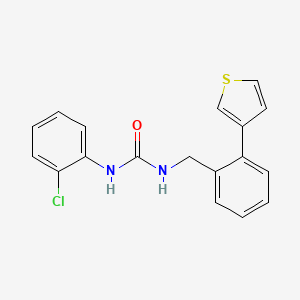
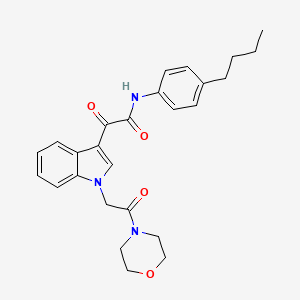
![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2845281.png)


![4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine](/img/structure/B2845285.png)
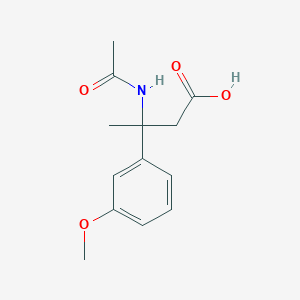
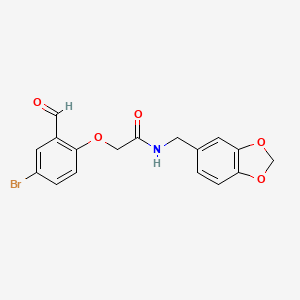
![9-(4-methoxyphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2845292.png)
![(3E)-3-[amino({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl})methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B2845294.png)
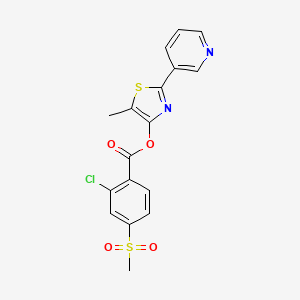
![ethyl 2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2845298.png)
![N-(2,4-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2845299.png)
